3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid
Overview
Description
3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid is a useful research compound. Its molecular formula is C16H14INO4 and its molecular weight is 411.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.99676 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Magnetism of Rare-Earth Metal Compounds
A study by Yadav et al. (2015) focused on the synthesis of tetranuclear and pentanuclear compounds using Schiff-base ligands and lanthanides, demonstrating complex arrangements of metal atoms. This research highlights the potential for synthesizing multifunctional compounds with specific magnetic properties, which could be relevant for materials science and magnetic resonance applications (Yadav et al., 2015).
Fluorescent Sensors for Metal Ions
Ye et al. (2014) developed a new fluorescent chemosensor for detecting Al3+ ions with high selectivity and sensitivity. This work illustrates how chemical compounds can serve as the basis for developing sensors that detect specific ions, which has applications in environmental monitoring and diagnostics (Ye et al., 2014).
Arylamine N-Acetyltransferase and Metabolism
Suzuki et al. (2006) identified an arylamine N-acetyltransferase in Streptomyces griseus responsible for acetylating aminophenol derivatives. Understanding the metabolism of chemical compounds by microorganisms can inform biotechnological applications, such as bioremediation and the biosynthesis of valuable chemical products (Suzuki et al., 2006).
Protocatechuic Acid and Its Applications
Antony and Wasewar (2019) discussed the properties and applications of protocatechuic acid, a naturally occurring phenolic compound with pharmacological properties. Their work on separating this compound from aqueous streams using reactive extraction points to methods for purifying and utilizing bioactive compounds (Antony & Wasewar, 2019).
Properties
IUPAC Name |
3-[[2-(4-iodophenoxy)acetyl]amino]-2-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-10-13(16(20)21)3-2-4-14(10)18-15(19)9-22-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKHYVHVLFSHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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